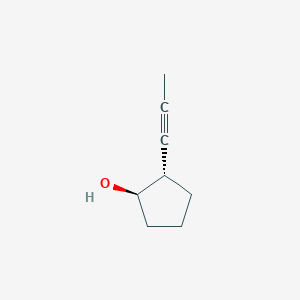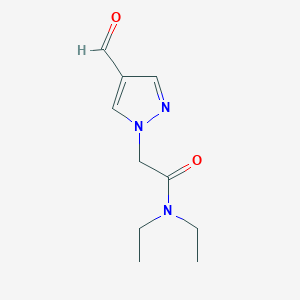![molecular formula C11H14ClNO B1485505 trans-2-[(3-クロロ-4-メチルフェニル)アミノ]シクロブタン-1-オール CAS No. 2139475-85-5](/img/structure/B1485505.png)
trans-2-[(3-クロロ-4-メチルフェニル)アミノ]シクロブタン-1-オール
概要
説明
trans-2-[(3-Chloro-4-methylphenyl)amino]cyclobutan-1-ol: is a chemical compound with the molecular formula C11H14ClNO It is a cyclobutanol derivative where the amino group is substituted with a 3-chloro-4-methylphenyl group
科学的研究の応用
trans-2-[(3-Chloro-4-methylphenyl)amino]cyclobutan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-[(3-Chloro-4-methylphenyl)amino]cyclobutan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclobutanone and 3-chloro-4-methylaniline.
Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the nucleophilic addition of the amine to the carbonyl group of cyclobutanone.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of trans-2-[(3-Chloro-4-methylphenyl)amino]cyclobutan-1-ol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.
Automated Purification Systems: Using automated purification systems to ensure consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
trans-2-[(3-Chloro-4-methylphenyl)amino]cyclobutan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutylamines.
Substitution: Formation of substituted cyclobutanol derivatives.
作用機序
The mechanism of action of trans-2-[(3-Chloro-4-methylphenyl)amino]cyclobutan-1-ol involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may modulate biochemical pathways, leading to changes in cellular functions and responses.
類似化合物との比較
Similar Compounds
- trans-2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol
- trans-2-[(4-Chloro-2-methylphenyl)amino]cyclobutan-1-ol
Uniqueness
trans-2-[(3-Chloro-4-methylphenyl)amino]cyclobutan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of trans-2-[(3-Chloro-4-methylphenyl)amino]cyclobutan-1-ol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
(1R,2R)-2-(3-chloro-4-methylanilino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-7-2-3-8(6-9(7)12)13-10-4-5-11(10)14/h2-3,6,10-11,13-14H,4-5H2,1H3/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLSOWLKALBBPX-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCC2O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N[C@@H]2CC[C@H]2O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485425.png)

![3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1485429.png)


![1-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485435.png)
![2-[4-(1-aminoethyl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B1485436.png)

![3-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485439.png)
![3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485441.png)
![methyl({[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1485443.png)
![(2E)-3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485444.png)
